molecular formula C8H10FNO3 B8461349 (4-Fluoro-5-(methoxymethoxy)pyridin-2-yl)methanol

(4-Fluoro-5-(methoxymethoxy)pyridin-2-yl)methanol

Cat. No. B8461349
M. Wt: 187.17 g/mol
InChI Key: APJIJNIZWQXUEI-UHFFFAOYSA-N
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Patent
US09133129B2

Procedure details

To a solution of 2-(((tert-butyl(dimethyl)silyl)oxy)methyl)-4-fluoro-5-(methoxymethoxy)pyridine (8.04 g) in THF (60 mL) was added 1 M tetrabutylammonium fluoride THF solution (34.7 mL), and the mixture was stirred at room temperature for 30 min. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate/methanol) to give the title compound (3.59 g).
Name
2-(((tert-butyl(dimethyl)silyl)oxy)methyl)-4-fluoro-5-(methoxymethoxy)pyridine
Quantity
8.04 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutylammonium fluoride THF
Quantity
34.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([O:17][CH2:18][O:19][CH3:20])=[CH:12][N:11]=1)(C(C)(C)C)(C)C.[Cl-].[NH4+]>C1COCC1>[F:16][C:14]1[C:13]([O:17][CH2:18][O:19][CH3:20])=[CH:12][N:11]=[C:10]([CH2:9][OH:8])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-(((tert-butyl(dimethyl)silyl)oxy)methyl)-4-fluoro-5-(methoxymethoxy)pyridine
Quantity
8.04 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=NC=C(C(=C1)F)OCOC
Name
tetrabutylammonium fluoride THF
Quantity
34.7 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane/ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=NC=C1OCOC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.